Cas no 132286-79-4 (Boc-L-glutamic acid gamma-allyl ester)
Boc-L-glutamic acid gamma-allyl ester Chemical and Physical Properties
Names and Identifiers
-
- (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
- Boc-Glu(OAll)-OH
- Boc-Glu(OAll)-OHBoc-L-glutamic acid γ-allyl ester
- Boc-L-Glu(All)-OH
- Boc-L-glutamic acid-gamma-allyl ester
- L-Glutamic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
- Boc-L-glutamic acid γ-allyl ester
- (S)-5-(allyloxy)-2-(tert-butoxycarbonylamino)-5-oxopentanoic acid
- (S)-5-(Allyloxy)-4-((tert-butoxycarbonyl)aMino)-5-oxopentanoic acid
- CS-0157979
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
- MFCD00273402
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-oxo-5-(prop-2-en-1-yloxy)pentanoic acid
- DTXSID201152115
- FD21389
- C13H21NO6
- N-alpha-t-Butyloxycarbonyl-L-glutamic acid beta-allyl ester
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid
- Boc-L-Glu(OAll)-OH
- 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
- AS-49056
- 132286-79-4
- (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid
- N-alpha-t-Butyloxycarbonyl-L-glutamic acid beta-allyl ester (Boc-L-Glu(OAll)-OH)
- SCHEMBL2388449
- AKOS025146490
- (S)-5-(Allyloxy)-2-(boc-amino)-5-oxopentanoic acid
- Boc-L-glutamic acid γ-allyl ester≥ 99% (HPLC)
- Boc-Glu(OAll)-OH Boc-L-glutaMic acid γ-allyl ester
- (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXO-5-(PROP-2-EN-1-YLOXY)PENTANOIC ACID
- Boc-L-glutamic acid gamma-allyl ester
-
- MDL: MFCD00273402
- Inchi: 1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
- InChI Key: VNZYUMCXQWYCAW-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C(=O)O)CCC(=O)OCC=C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 287.13700
- Monoisotopic Mass: 287.13688739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 11
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 102Ų
Experimental Properties
- PSA: 101.93000
- LogP: 1.86460
Boc-L-glutamic acid gamma-allyl ester Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-L-glutamic acid gamma-allyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B015401-2.5g |
Boc-L-glutamic acid gamma-allyl ester |
132286-79-4 | 2.5g |
$ 205.00 | 2022-06-07 | ||
| TRC | B015401-5g |
Boc-L-glutamic acid gamma-allyl ester |
132286-79-4 | 5g |
$ 375.00 | 2022-06-07 | ||
| TRC | B015401-10g |
Boc-L-glutamic acid gamma-allyl ester |
132286-79-4 | 10g |
$ 600.00 | 2022-06-07 | ||
| abcr | AB155629-25 g |
N-alpha-t-Butyloxycarbonyl-L-glutamic acid beta-allyl ester (Boc-L-Glu(OAll)-OH); . |
132286-79-4 | 25 g |
€433.00 | 2023-07-20 | ||
| abcr | AB155629-100 g |
N-alpha-t-Butyloxycarbonyl-L-glutamic acid beta-allyl ester |
132286-79-4 | 100g |
€900.00 | 2022-06-11 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07585-1g |
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
132286-79-4 | 98% | 1g |
¥116.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07585-250mg |
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
132286-79-4 | 98% | 250mg |
¥52.0 | 2024-07-18 | |
| Chemenu | CM194399-500g |
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
132286-79-4 | 97% | 500g |
$880 | 2021-06-09 | |
| Chemenu | CM194399-5g |
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
132286-79-4 | 97% | 5g |
$86 | 2024-08-02 | |
| Chemenu | CM194399-500g |
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
132286-79-4 | 97% | 500g |
$880 | 2022-06-13 |
Boc-L-glutamic acid gamma-allyl ester Suppliers
Boc-L-glutamic acid gamma-allyl ester Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Boc-L-glutamic acid gamma-allyl ester
Boc-L-glutamic Acid Gamma-Allyl Ester (CAS 132286-79-4): A Versatile Building Block in Peptide Synthesis and Beyond
In the realm of peptide chemistry and pharmaceutical research, Boc-L-glutamic acid gamma-allyl ester (CAS 132286-79-4) stands as a crucial protected amino acid derivative. This compound, with its unique gamma-allyl ester protection and Boc (tert-butoxycarbonyl) group, has become increasingly important in modern synthetic strategies. As researchers explore more efficient ways to create complex peptides and drug candidates, understanding the properties and applications of this specialized building block becomes essential.
The molecular structure of Boc-L-glutamic acid gamma-allyl ester features several strategically placed protective groups that make it particularly valuable in solid-phase peptide synthesis (SPPS). The Boc group protects the alpha-amino function, while the allyl ester at the gamma position offers orthogonal protection for the side chain carboxyl group. This combination allows for sequential deprotection during multi-step syntheses, a feature that answers the growing demand for more sophisticated peptide assembly techniques in drug discovery.
Recent trends in peptide therapeutics have brought renewed attention to compounds like Boc-L-glutamic acid gamma-allyl ester. With the global peptide drug market projected to reach $50 billion by 2025, researchers are actively investigating how protected amino acid derivatives can facilitate the development of next-generation treatments for diabetes, cancer, and metabolic disorders. The allyl ester protection in particular has gained popularity due to its compatibility with various coupling reagents and mild removal conditions.
One of the most frequently asked questions in peptide chemistry forums concerns the handling and storage of Boc-L-glutamic acid gamma-allyl ester. Proper storage at -20°C under inert atmosphere significantly extends its shelf life, while working under anhydrous conditions prevents premature deprotection. These practical considerations are crucial for researchers looking to optimize their synthetic yields, especially when working with expensive or scarce peptide sequences.
The application of Boc-L-glutamic acid gamma-allyl ester extends beyond traditional peptide synthesis. Recent publications highlight its use in creating peptide-drug conjugates, where the allyl group serves as a convenient handle for subsequent modifications. This aligns with current interests in targeted drug delivery systems, where researchers seek to combine the specificity of peptides with the potency of small molecule drugs. The compound's versatility in such hybrid systems makes it a valuable tool in addressing modern therapeutic challenges.
From a synthetic chemistry perspective, the deprotection conditions for Boc-L-glutamic acid gamma-allyl ester represent an area of active investigation. While palladium(0)-catalyzed removal of the allyl group remains the standard method, recent studies explore alternative metal catalysts and even metal-free approaches to accommodate sensitive substrates. These developments respond to the pharmaceutical industry's growing need for cleaner, more sustainable synthetic methodologies.
Quality control represents another critical aspect when working with Boc-L-glutamic acid gamma-allyl ester. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify the compound's purity and identity. This emphasis on characterization reflects broader trends in chemical manufacturing, where regulatory requirements for peptide-based pharmaceuticals continue to tighten worldwide.
The commercial availability of Boc-L-glutamic acid gamma-allyl ester has improved significantly in recent years, with multiple suppliers now offering the compound in various purity grades. This increased accessibility supports the growing demand from academic laboratories, contract research organizations, and pharmaceutical companies engaged in peptide-related projects. When sourcing this material, researchers should pay close attention to certificates of analysis and supplier reputation to ensure consistent quality.
Looking toward future applications, Boc-L-glutamic acid gamma-allyl ester may play a role in emerging areas like peptide materials science. The controlled assembly of glutamic acid-containing peptides could lead to novel biomaterials with tunable properties. As interest grows in bioinspired materials and green chemistry, the unique features of this protected amino acid derivative may find applications beyond its traditional uses in medicinal chemistry.
In conclusion, Boc-L-glutamic acid gamma-allyl ester (CAS 132286-79-4) represents a sophisticated tool in the peptide chemist's arsenal. Its combination of protective groups, synthetic versatility, and compatibility with modern coupling strategies make it invaluable for both academic research and industrial applications. As peptide-based therapies continue to gain prominence in medicine, and as synthetic methodologies evolve, the importance of well-protected building blocks like this compound will only increase. Researchers working in peptide science would benefit from familiarizing themselves with its properties and applications to fully leverage its potential in their synthetic endeavors.
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